molecular formula C14H19NO3 B4571320 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid, AldrichCPR

4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid, AldrichCPR

Cat. No.: B4571320
M. Wt: 249.30 g/mol
InChI Key: KGIPVMIHFKTFNM-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for preparing 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid are not explicitly detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the reaction of 4-ethylphenyl ethylamine with a suitable oxobutanoic acid derivative under controlled conditions .

Chemical Reactions Analysis

4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include metabolic or signaling pathways, depending on the context of its use .

Comparison with Similar Compounds

4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid can be compared with similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid lies in its specific ethylphenyl group, which may confer distinct reactivity and biological activity .

Properties

IUPAC Name

4-[1-(4-ethylphenyl)ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-11-4-6-12(7-5-11)10(2)15-13(16)8-9-14(17)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIPVMIHFKTFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid, AldrichCPR
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4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid, AldrichCPR

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